molecular formula C20H11ClN2O6 B6080642 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B6080642
M. Wt: 410.8 g/mol
InChI Key: NRZDCJVNSMBYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as CAY10566, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. In

Mechanism of Action

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Inflammatory cells, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is readily available in high purity, making it easy to use in various assays. It also has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, one limitation of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water, which can make it challenging to use in some assays.

Future Directions

There are several future directions for the research on 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. These compounds could have improved efficacy and reduced toxicity compared to 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. Finally, the role of GSK-3β in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
Conclusion
In conclusion, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential therapeutic applications in cancer and inflammatory diseases. Its well-defined mechanism of action and availability in high purity make it a useful tool for scientific research. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. The development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione could also lead to improved therapeutic options for various diseases.

Synthesis Methods

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the condensation of 5-chloro-2-hydroxybenzoic acid and 4-nitrophthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O6/c21-11-1-8-18(24)17(9-11)22-19(25)15-7-6-14(10-16(15)20(22)26)29-13-4-2-12(3-5-13)23(27)28/h1-10,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZDCJVNSMBYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

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